Sniper(brd)-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

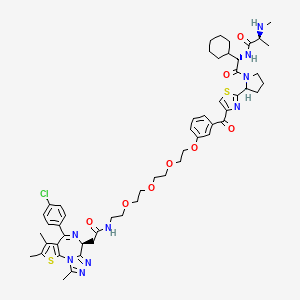

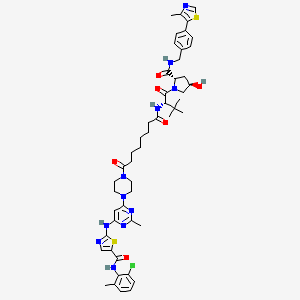

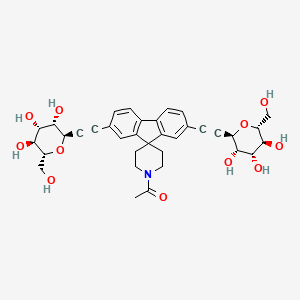

SNIPER(BRD4)-1 is a specific and nongenetic inhibitor of apoptosis protein (IAP)-dependent protein eraser (SNIPER) which acts as a protein degradation inducer of bromodomain-containing protein 4 (BRD4).

Wissenschaftliche Forschungsanwendungen

Targeting Bromodomain-Containing Protein 4 (BRD4) in Cancer Therapy :

- Research has shown that targeting BRD4, a member of the bromodomain and extra terminal domain (BET) protein family, can inhibit basal-like breast cancer (BLBC) cell growth. BRD4 PROTACs like 6b suppress BLBC cell growth by targeting BRD4 for cereblon (CRBN)-mediated ubiquitination and proteasomal degradation, thereby inhibiting the expression of the Krüppel-like factor 5 (KLF5) transcription factor, which is crucial in BLBC. These PROTACs, including SNIPER(brd)-1, have potential as novel therapeutic drugs for BLBC

.

- Research has shown that targeting BRD4, a member of the bromodomain and extra terminal domain (BET) protein family, can inhibit basal-like breast cancer (BLBC) cell growth. BRD4 PROTACs like 6b suppress BLBC cell growth by targeting BRD4 for cereblon (CRBN)-mediated ubiquitination and proteasomal degradation, thereby inhibiting the expression of the Krüppel-like factor 5 (KLF5) transcription factor, which is crucial in BLBC. These PROTACs, including SNIPER(brd)-1, have potential as novel therapeutic drugs for BLBC

Development of New Drug Modalities :

- SNIPER(brd)-1 is part of a class of drugs known as proteolysis-targeting chimeras (PROTACs), which are gaining traction in the pharmaceutical industry. They represent a novel therapeutic modality with the promise to address disease-relevant proteins in ways other strategies cannot. The field of targeted protein degradation (TPD), which includes PROTACs like SNIPER(brd)-1, is rapidly advancing with multiple degrader drugs entering clinical stages

.

- SNIPER(brd)-1 is part of a class of drugs known as proteolysis-targeting chimeras (PROTACs), which are gaining traction in the pharmaceutical industry. They represent a novel therapeutic modality with the promise to address disease-relevant proteins in ways other strategies cannot. The field of targeted protein degradation (TPD), which includes PROTACs like SNIPER(brd)-1, is rapidly advancing with multiple degrader drugs entering clinical stages

Epigenetic Reader Domain Targeting :

Eigenschaften

IUPAC Name |

(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H66ClN9O8S2/c1-32-34(3)73-53-45(32)46(37-16-18-39(54)19-17-37)57-41(49-61-60-35(4)63(49)53)30-44(64)56-20-22-68-23-24-69-25-26-70-27-28-71-40-14-9-13-38(29-40)48(65)42-31-72-51(58-42)43-15-10-21-62(43)52(67)47(36-11-7-6-8-12-36)59-50(66)33(2)55-5/h9,13-14,16-19,29,31,33,36,41,43,47,55H,6-8,10-12,15,20-28,30H2,1-5H3,(H,56,64)(H,59,66)/t33-,41-,43-,47-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDSZRCRCFMYQV-CDYWKMCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)C6CCCN6C(=O)C(C7CCCCC7)NC(=O)C(C)NC)C8=CC=C(C=C8)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCCOC4=CC=CC(=C4)C(=O)C5=CSC(=N5)[C@@H]6CCCN6C(=O)[C@H](C7CCCCC7)NC(=O)[C@H](C)NC)C8=CC=C(C=C8)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H66ClN9O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1056.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sniper(brd)-1 | |

Q & A

Q1: How does SNIPER(BRD)-1 interact with its targets to induce protein degradation?

A: SNIPER(BRD)-1 is a chimeric molecule composed of two key components: an inhibitor of apoptosis protein (IAP) antagonist derived from LCL-161 and the bromodomain and extra-terminal (BET) inhibitor (+)-JQ-1. [] This structure allows SNIPER(BRD)-1 to bind to both IAPs and its target protein, BRD4. This interaction brings the target protein in close proximity to the IAP, which possesses ubiquitin ligase activity. The IAP then ubiquitinates the target protein, marking it for degradation by the proteasome. Interestingly, SNIPER(BRD)-1 degrades cIAP1 (another IAP) through a different mechanism. The binding of the LCL-161 derivative to cIAP1 alone is sufficient to induce its autoubiquitylation and subsequent degradation. []

Q2: What are the differences in the degradation mechanisms of cIAP1 and XIAP by SNIPER(BRD)-1?

A: The study reveals distinct degradation pathways for cIAP1 and XIAP. SNIPER(BRD)-1 induces cIAP1 degradation through a direct interaction between its LCL-161 derivative component and cIAP1, leading to autoubiquitylation of cIAP1. [] Conversely, XIAP degradation necessitates the formation of a ternary complex involving SNIPER(BRD)-1, XIAP, and BRD4. [] This difference highlights the complexity of SNIPER(BRD)-1's mechanism of action and its ability to engage distinct degradation pathways depending on the target protein.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)

![5-[2,3-Bis(Chloranyl)phenyl]-2-[(3~{r},5~{s})-3,5-Dimethylpiperazin-1-Yl]pyrimidin-4-Amine](/img/structure/B610829.png)

![2-({4-[(2-Phenylethyl)amino]-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl}-amino)ethanol](/img/structure/B610833.png)

![disodium;(2R)-1-[[(1S)-1-carboxylato-2-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]sulfanylethyl]carbamoyl]pyrrolidine-2-carboxylate](/img/structure/B610837.png)